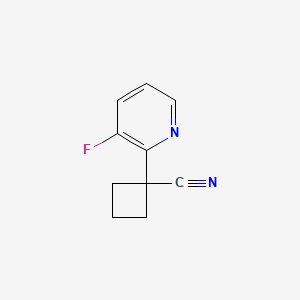
1-(3-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile
Vue d'ensemble
Description
1-(3-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C10H9FN2 and a molecular weight of 176.19 g/mol . It is characterized by a cyclobutane ring attached to a pyridine ring substituted with a fluorine atom at the 3-position and a nitrile group at the 1-position . This compound is used primarily in research and development settings.
Méthodes De Préparation
The synthesis of 1-(3-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes.
Pyridine Ring Substitution: The fluorine atom is introduced into the pyridine ring via electrophilic fluorination.
Nitrile Group Introduction: The nitrile group is added through a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
1-(3-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Applications De Recherche Scientifique
1-(3-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mécanisme D'action
The mechanism of action of 1-(3-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. The nitrile group can participate in nucleophilic addition reactions, making the compound reactive towards various biological targets .
Comparaison Avec Des Composés Similaires
1-(3-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile can be compared with similar compounds such as:
1-(3-Chloropyridin-2-yl)cyclobutane-1-carbonitrile: Similar structure but with a chlorine atom instead of fluorine.
1-(3-Bromopyridin-2-yl)cyclobutane-1-carbonitrile: Similar structure but with a bromine atom instead of fluorine.
1-(3-Methylpyridin-2-yl)cyclobutane-1-carbonitrile: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties, such as increased lipophilicity and metabolic stability .
Propriétés
IUPAC Name |
1-(3-fluoropyridin-2-yl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c11-8-3-1-6-13-9(8)10(7-12)4-2-5-10/h1,3,6H,2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPDCACJJBQDIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=C(C=CC=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
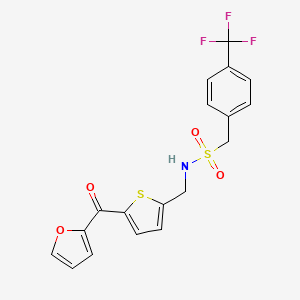
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2885549.png)
![(3S,3As,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-3-ol;hydrochloride](/img/structure/B2885550.png)
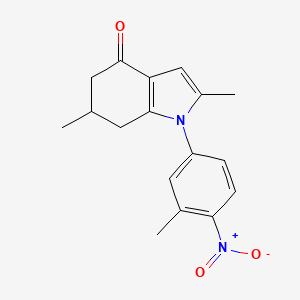
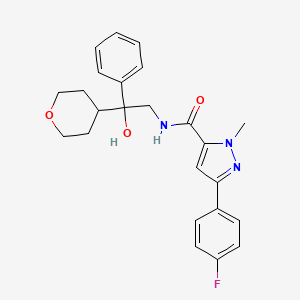
![1-[4-(2-methylpropanamido)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2885555.png)
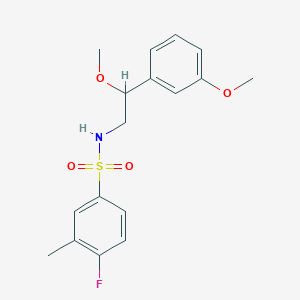
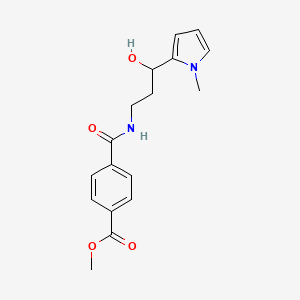
![6-[(5-Hydroxy-2,2-dimethylpentyl)amino]pyridine-3-sulfonyl fluoride](/img/structure/B2885558.png)
![1-(2,3-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2885559.png)
![2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6-dimethylpyrimidin-4-ol](/img/structure/B2885560.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidin-3-yl]acetic acid](/img/structure/B2885563.png)
![(Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2885564.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2885565.png)
